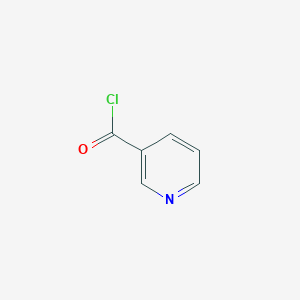

Nicotinoyl chloride

説明

特性

IUPAC Name |

pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIAJXSKNPHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146214 | |

| Record name | Nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10400-19-8 | |

| Record name | Nicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10400-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3X2E4XUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Nicotinoyl Chloride from Nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing nicotinoyl chloride from nicotinic acid. This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. This document details various experimental protocols, presents comparative data for different synthetic routes, and outlines the necessary safety precautions.

Introduction

Nicotinic acid (Vitamin B3) is a readily available starting material for the synthesis of its corresponding acid chloride, this compound. The conversion of the carboxylic acid functional group to an acyl chloride is a fundamental transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. This guide focuses on the most common and effective chlorinating agents used for this purpose: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can influence reaction conditions, yield, and the purity of the final product. Notably, the product is often isolated as its hydrochloride salt to enhance stability.[1]

Synthetic Methodologies

The synthesis of this compound from nicotinic acid is typically achieved by reacting the acid with a suitable chlorinating agent. The general reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is a widely used reagent for this transformation due to its reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][3]

Key Reaction Parameters:

| Parameter | Value | Reference |

| **Stoichiometry (Nicotinic Acid:SOCl₂) ** | 1 : 4.8 (molar ratio) | [4] |

| Solvent | Tetrahydrofuran (THF) or neat (excess SOCl₂) | [4][5] |

| Temperature | Reflux (approx. 77°C for neat SOCl₂) | [6] |

| Reaction Time | 2 - 3 hours | [4][5] |

| Yield | High (often used in situ without purification) | [4] |

Oxalyl Chloride ((COCl)₂) Method

Oxalyl chloride is another effective reagent that allows for milder reaction conditions compared to thionyl chloride.[7] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying the workup.[7]

Key Reaction Parameters:

| Parameter | Value | Reference |

| Stoichiometry (Nicotinic Acid:Oxalyl Chloride) | 1 : 1 (approx. molar ratio, often with excess oxalyl chloride) | [8] |

| Solvent | Neat oxalyl chloride or Dichloromethane (CH₂Cl₂) | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 30 minutes | [8] |

| Yield | Quantitative | [8] |

Phosphorus Pentachloride (PCl₅) Method

Phosphorus pentachloride is a powerful chlorinating agent for converting carboxylic acids to acid chlorides.[9][10] The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[9][10]

Key Reaction Parameters:

| Parameter | Value | Reference |

| Stoichiometry (Nicotinic Acid:PCl₅) | 1 : 1.67 (molar ratio) | [11] |

| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | [11] |

| Temperature | Reflux (100°C) | [11] |

| Reaction Time | 2 hours | [11] |

| Yield | 87.5% | [11][12] |

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a common laboratory procedure.[4][5]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF) (optional)

-

Dichloromethane (CH₂Cl₂) (for subsequent reactions)

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Add nicotinic acid (e.g., 5 mmol) to the flask.[4]

-

If using a solvent, add anhydrous THF (e.g., 50 mL).[4]

-

Slowly add thionyl chloride (e.g., 20 mmol) dropwise to the nicotinic acid suspension over 20 minutes.[4]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[4][5] The reaction is complete when the evolution of gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.[4][5]

-

The resulting this compound (often as the hydrochloride salt) can be used directly for the next step.[4]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | High-Purity Reagent for Research [benchchem.com]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 11. ejournal.um.edu.my [ejournal.um.edu.my]

- 12. researchgate.net [researchgate.net]

Nicotinoyl Chloride Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinoyl chloride, the highly reactive acyl chloride derivative of nicotinic acid (Vitamin B3), serves as a pivotal building block in synthetic chemistry. Its primary function is as an efficient acylating agent, enabling the introduction of the nicotinoyl moiety into a wide range of molecules. This reactivity is harnessed to create a diverse library of derivatives, including amides, esters, and thioesters. These derivatives are of significant interest across multiple scientific disciplines due to their broad spectrum of biological activities and material properties. In medicinal chemistry, they are explored as antimicrobial, anti-inflammatory, and lipid-lowering agents.[1][2][3][4] In agriculture, they form the basis for novel fungicides, herbicides, and insecticides.[5][6] This guide provides a comprehensive overview of the synthesis, key applications, and experimental protocols related to this compound derivatives, presenting critical data and workflows to support ongoing research and development efforts.

Synthesis and Core Reactions

This compound is most commonly synthesized by treating nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][3] The resulting acyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of derivatives.

General Reaction Pathways

The versatility of this compound stems from its reactions with various nucleophiles:

-

Reaction with Amines: Forms nicotinamides. This is a cornerstone reaction for developing many pharmaceutically active compounds. Triethylamine is often used to neutralize the HCl byproduct.[1][7]

-

Reaction with Alcohols: Yields nicotinoyl esters. This reaction is crucial for creating prodrugs and modifying the pharmacokinetic properties of molecules.[1][8]

-

Reaction with Thiols: Produces nicotinoyl thioesters, which are valuable in the development of biocides and agrochemicals.[1]

Potential Applications

Pharmaceutical and Medicinal Chemistry

The structural motif of nicotinic acid is present in numerous biologically active molecules, making its derivatives a fertile ground for drug discovery.

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1] The mechanism often involves the inhibition of essential bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are critical for maintaining the integrity of the cell wall.[1]

Table 1: Antimicrobial Activity of Nicotinoyl Derivatives

| Compound Type | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Nicotinoyl Derivative | Staphylococcus aureus | MIC | 0.5 mM | [1] |

| Nicotinoyl Derivative | Escherichia coli | MIC | 0.3 mM | [1] |

| Nicotinoyl Derivative | Pseudomonas aeruginosa | MIC | 0.1 mM | [1] |

| Nicotinoyl Derivative | Klebsiella pneumoniae | MIC | 0.2 mM | [1] |

| Synthesized Nicotinamides | Drug-Resistant S. aureus | MIC | as low as 0.016 mM | [1] |

| Thiazolidinone Derivatives | S. aureus, E. coli, etc. | Zone of Inhibition | Data available |[3][9] |

MIC = Minimum Inhibitory Concentration

Nicotinic acid is a well-established lipid-lowering agent.[2][10] It favorably modulates plasma lipids by reducing very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL) levels.[11] Derivatives are being developed to mitigate side effects, such as flushing, while retaining these therapeutic benefits.[2] The mechanism involves reducing the mobilization of free fatty acids from adipose tissue to the liver, thereby decreasing triglyceride and VLDL synthesis.[10]

Certain nicotinoyl amides have been shown to possess anti-inflammatory properties.[4] Additionally, various derivatives are investigated for antitubercular, anticancer, and neuroprotective effects, highlighting the broad therapeutic potential of this chemical class.[3][10][12]

Agrochemicals

Nicotinic acid derivatives are integral to modern agriculture, serving as active ingredients in various pesticides.[5]

-

Fungicides: Compounds like boscalid contain the nicotinamide structure and are widely used for crop protection.[5] Recent research has focused on N-(thiophen-2-yl) nicotinamide derivatives as promising fungicide candidates against cucumber downy mildew.[5]

-

Herbicides and Insecticides: The pyridine motif is a key component in herbicides such as diflufenican and insecticides like flonicamid.[5][6]

Table 2: Agrochemical Applications and Performance

| Derivative Class | Application | Target | Performance Metric | Result | Reference |

|---|---|---|---|---|---|

| N-(thiophen-2-yl) nicotinamides | Fungicide | Cucumber Downy Mildew | Control Efficacy | 79% at 200 mg/L | [5] |

| N-(Arylmethoxy)-2-chloronicotinamides | Herbicide | Duckweed | IC₅₀ | 7.8 µM |[6] |

Materials Science

The reactivity of this compound allows for its use in modifying polymer surfaces to enhance properties for coatings and other materials science applications.[1]

Experimental Protocols

The following protocols are generalized procedures derived from cited literature and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound

This procedure describes the conversion of nicotinic acid to its acyl chloride using thionyl chloride.

-

Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve nicotinic acid (1 equivalent) in an appropriate solvent (e.g., THF).[7]

-

Reagent Addition: Add thionyl chloride (SOCl₂) (4 equivalents) dropwise to the solution over 20-30 minutes. The reaction is exothermic and releases gaseous byproducts (SO₂ and HCl); ensure the setup is in a well-ventilated fume hood.[7]

-

Reaction: Heat the mixture under reflux for approximately 3 hours. The reaction is complete when the liberation of gas ceases.[7]

-

Workup: Remove the excess SOCl₂ by distillation. The resulting residue is this compound, which can be used in subsequent steps, often without further purification.[7]

Protocol 2: General Synthesis of Nicotinamides

This protocol details the amidation of this compound.

-

Setup: Dissolve the this compound (1 equivalent), prepared as in Protocol 4.1, in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).[7][13] Cool the solution to 0°C using an ice bath.

-

Nucleophile Addition: In a separate flask, dissolve the desired amine or mono-thiocarbohydrazone (1 equivalent) and triethylamine (1 equivalent, as an acid scavenger) in the same dry solvent.[7]

-

Reaction: Add the amine solution dropwise to the cooled this compound solution over 30 minutes. After addition, allow the reaction mixture to stir at room temperature for 3 hours, followed by gentle heating at 40°C for 1 hour.[7]

-

Purification: The resulting product can be filtered, washed with ice water to remove triethylamine hydrochloride, and recrystallized from a suitable solvent like ethanol to yield the pure nicotinamide derivative.[7]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: Prepare a stock solution of the synthesized nicotinoyl derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing a growth medium such as Müller-Hinton Broth.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus) to each well. Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by using a viability indicator like resazurin.[7]

Conclusion

This compound is a versatile and valuable reagent in chemical synthesis. Its derivatives represent a promising and diverse class of compounds with significant potential in pharmaceuticals, agrochemicals, and materials science. The straightforward synthesis of amides and esters, coupled with the wide range of biological activities observed, ensures that these derivatives will remain an active area of research. This guide provides a foundational framework for professionals seeking to explore and harness the potential of this compound chemistry.

References

- 1. This compound | High-Purity Reagent for Research [benchchem.com]

- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ejournal.um.edu.my [ejournal.um.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. old.rrjournals.com [old.rrjournals.com]

- 11. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Nicotinoyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinoyl chloride, a reactive derivative of nicotinic acid (Vitamin B3), serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential.[1] Its ability to readily undergo nucleophilic acyl substitution allows for the facile introduction of the nicotinoyl moiety into various molecular scaffolds, leading to the generation of novel derivatives with promising therapeutic applications. This technical guide provides an in-depth overview of the biological activities of compounds synthesized from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this exciting field.

Synthesis of Bioactive Compounds from this compound

The primary utility of this compound in synthetic chemistry lies in its role as an acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form nicotinamides, nicotinoyl esters, and thioesters, respectively.[1] These reactions are often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct.[2]

A common synthetic strategy involves the conversion of this compound to nicotinic acid hydrazide through a reaction with hydrazine hydrate.[3][4] This hydrazide is a versatile intermediate that can be further modified, for instance, by reacting with various aromatic aldehydes to form Schiff bases. These Schiff bases can then undergo cyclization with reagents like thioglycolic acid to produce thiazolidinone derivatives, a class of compounds known for a wide range of biological activities.[3][4]

Anticancer Activity

Derivatives of nicotinic acid have emerged as a significant area of interest in anticancer drug discovery.[5][6][7] Certain synthesized compounds have demonstrated potent cytotoxic effects against various human cancer cell lines.

One of the key mechanisms underlying the anticancer activity of some this compound derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[8] VEGFR-2 is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.

A notable synthetic derivative, compound 5c, has shown promising results, exhibiting significant cytotoxic potential against HCT-15 and PC-3 tumor cell lines, with an IC50 value of 0.068 μM for VEGFR-2 inhibition.[8] This compound was also found to induce apoptosis, as evidenced by a 4.3-fold increase in caspase-3 levels.[8] The proposed mechanism involves the compound binding to the VEGFR-2 pocket, similar to the action of the known inhibitor sorafenib.[8]

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 5c | HCT-15 (Colon) | Cytotoxicity | More potent than doxorubicin | [8] |

| 5c | PC-3 (Prostate) | Cytotoxicity | More potent than doxorubicin | [8] |

| 5c | - | VEGFR-2 Inhibition | IC50 = 0.068 µM | [8] |

Experimental Protocols

Objective: To determine the in-vitro inhibitory activity of a test compound against the VEGFR-2 kinase.

Methodology: [3][9][10][11][12]

-

Preparation: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase buffer.

-

Compound Addition: The test compound is added at various concentrations to the wells of a 96-well plate.

-

Reaction Initiation: The kinase reaction is initiated by adding the VEGFR-2 kinase/substrate solution and ATP to the wells.

-

Incubation: The plate is incubated for a defined period at a controlled temperature to allow the kinase reaction to proceed.

-

Quantification: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo™).

-

Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.

Signaling Pathway

Caption: VEGFR-2 signaling pathway and its inhibition by a this compound derivative.

Antimicrobial Activity

Numerous studies have highlighted the significant antimicrobial properties of compounds synthesized from this compound.[1] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are crucial for cell wall synthesis and integrity.[1] Molecular docking studies have suggested that nicotinoyl derivatives can effectively bind to these targets, thereby disrupting bacterial growth.[1]

A variety of this compound derivatives, including nicotinamides and thiazolidinones, have been synthesized and evaluated for their antimicrobial potential.[2][3] For instance, certain nicotinamide derivatives have demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations.[1]

Quantitative Data for Antimicrobial Activity

| Compound | Bacterial Strain | MIC (mM) | Reference |

| Nicotinoyl derivative | Staphylococcus aureus | 0.5 | [1] |

| Nicotinoyl derivative | Escherichia coli | 0.3 | [1] |

| Nicotinoyl derivative | Pseudomonas aeruginosa | 0.1 | [1] |

| NC 3 | Pseudomonas aeruginosa | 0.016 | [2] |

| NC 3 | Klebsiella pneumoniae | 0.016 | [2] |

| NC 5 | Gram-positive bacteria | 0.03 | [2] |

Experimental Protocols

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Experimental Workflow

Caption: Workflow for the broth microdilution method to determine MIC.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have long been recognized for their anti-inflammatory properties.[15][16] Compounds synthesized from this compound have been investigated for their potential to mitigate inflammatory responses.

The anti-inflammatory effects of nicotinic acid derivatives are mediated, in part, through the activation of the GPR109A receptor.[15] This activation can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in a decrease in the production of inflammatory cytokines like TNF-α and IL-6.[15][16]

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[17][18][19][20][21] Several this compound derivatives have shown significant reductions in paw edema in this model, indicating their potential as anti-inflammatory agents.[3][22]

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Dose | % Inhibition of Edema | Reference |

| Nicotinic acid N-adamantylamide | Carrageenan-induced paw edema | 100 mg/kg | Effective | [22] |

Experimental Protocols

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

-

Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time interval (e.g., 30-60 minutes), a solution of carrageenan (1% in saline) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups compared to the control group.

Signaling Pathway

Caption: Anti-inflammatory signaling pathway involving GPR109A and NF-κB.

Conclusion

The chemical versatility of this compound makes it an invaluable starting material for the synthesis of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic applications of these promising molecules. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. ejournal.um.edu.my [ejournal.um.edu.my]

- 7. benthamscience.com [benthamscience.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Nicotinic-nAChR signaling mediates drug resistance in lung cancer [jcancer.org]

The Role of Nicotinoyl Chloride in the Synthesis of NAD+ Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling proteins. The decline of NAD+ levels is associated with aging and numerous metabolic diseases, making the synthesis of its precursors a key area of research for therapeutic development. Among the various synthetic routes to NAD+ precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), the use of reactive intermediates is crucial for efficient synthesis. This technical guide provides an in-depth exploration of the role of nicotinoyl chloride, a highly reactive derivative of nicotinic acid (Vitamin B3), as a central building block in the chemical synthesis of NAD+ precursors.

This compound: A Highly Reactive Intermediate

This compound (pyridine-3-carbonyl chloride) is an acyl chloride that serves as an efficient acylating agent for the introduction of the nicotinoyl moiety.[1] Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the pyridine ring, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in the synthesis of nicotinamides and nicotinoyl esters, which are direct precursors to compounds like Nicotinamide Riboside.[1][2]

Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of nicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][3]

Experimental Protocol: Synthesis of this compound from Nicotinic Acid

-

Materials: Nicotinic acid, thionyl chloride, anhydrous diethyl ether.

-

Procedure:

-

Suspend nicotinic acid in an excess of thionyl chloride under anhydrous conditions.

-

Reflux the mixture at approximately 75-80°C for 2-3 hours, allowing for the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][4]

-

After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by vacuum distillation.[1]

-

Treat the resulting residue with anhydrous diethyl ether and reflux for 1 hour to precipitate the this compound hydrochloride.[1]

-

Filter the solid product and dry it under vacuum. The hydrochloride salt can often be used directly in subsequent reactions.[1][4]

-

| Reactant | Molar Ratio (relative to Nicotinic Acid) | Typical Yield | Reference |

| Thionyl Chloride | 2-3 equivalents | >90% | [1] |

| Phosphorus Pentachloride | 1.2 equivalents | ~87.5% | [3] |

The Pathway from this compound to Nicotinamide Riboside (NR)

While direct glycosylation of ribose with the highly reactive this compound is challenging to control, a more common and higher-yielding strategy involves a two-step process. First, this compound is converted to a more stable nicotinoyl ester, such as ethyl nicotinate. This ester is then reacted with a protected ribose derivative to form the glycosidic bond, followed by deprotection to yield Nicotinamide Riboside.

Step 1: Synthesis of Ethyl Nicotinate from this compound

This compound readily reacts with alcohols in a nucleophilic acyl substitution reaction to form the corresponding ester.[5] The reaction with ethanol yields ethyl nicotinate.

Experimental Protocol: General Esterification of this compound

-

Materials: this compound hydrochloride, anhydrous ethanol, a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve this compound hydrochloride in an anhydrous solvent such as dichloromethane or THF.

-

Cool the solution in an ice bath.

-

Add anhydrous ethanol (1.0-1.2 equivalents) to the solution.

-

Slowly add a non-nucleophilic base (1.2-1.5 equivalents) to neutralize the HCl generated during the reaction.[1]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl nicotinate.

-

Purify the product by vacuum distillation or column chromatography.

-

| Reactant | Molar Ratio (relative to this compound) | Expected Yield | Reference |

| Anhydrous Ethanol | 1.0 - 1.2 equivalents | High | [5] |

| Triethylamine | 1.2 - 1.5 equivalents | High | [1] |

Step 2: Synthesis of β-Nicotinamide Riboside (β-NR) from Ethyl Nicotinate

A highly efficient and stereoselective synthesis of β-NR has been developed by Sauve and coworkers, which proceeds via the coupling of ethyl nicotinate with a protected ribose, followed by deprotection.[4]

Experimental Protocol: Synthesis of β-Nicotinamide Riboside Triflate

-

Materials: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, ethyl nicotinate, trimethylsilyl trifluoromethanesulfonate (TMSOTf), anhydrous dichloromethane (DCM), 5.5 N NH₃ in methanol.

-

Procedure:

-

Coupling Reaction: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethyl nicotinate (1.5 equivalents) in anhydrous DCM.[4]

-

Slowly add TMSOTf (1.0 equivalent) via syringe to the stirred solution at room temperature.[4]

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).[4]

-

Cool the reaction mixture and quench with water. Neutralize the aqueous layer to pH 7.0 with 0.1 M NaOH.[4]

-

Extract the aqueous layer with a mixture of ethyl acetate/hexane (1:1) to remove unreacted starting materials. The product, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, remains in the aqueous layer.[4]

-

Evaporate the water under high vacuum to obtain the intermediate as a syrup.[4]

-

Deprotection and Amidation: Dissolve the intermediate syrup in ice-cold 5.5 N NH₃ in methanol under an argon atmosphere and maintain at 0°C for 15-18 hours.[4]

-

Monitor the reaction by HPLC to ensure complete conversion and minimize the formation of byproducts.[6]

-

Remove the methanol and ammonia under reduced pressure.[4]

-

Purification: Purify the resulting β-nicotinamide riboside triflate by reverse-phase column chromatography (C18 silica gel) using a methanol/water gradient.[4]

-

| Step | Key Reagents | Yield | Spectroscopic Data (β-NR) | Reference |

| Coupling | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl Nicotinate, TMSOTf | >90% (for intermediate) | ¹H NMR (D₂O): δ 9.60 (s, 1H), 9.24 (d, 1H), 8.95 (d, 1H), 8.23 (t, 1H), 6.20 (d, 1H), 4.45 (m, 2H), 4.32 (t, 1H), 4.02 (dd, 1H), 3.87 (dd, 1H) | [4] |

| Deprotection/Amidation | 5.5 N NH₃ in Methanol | 85% (overall) | ¹³C NMR (D₂O): δ 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6 | [4] |

Visualizing the Synthesis and Metabolic Pathways

Experimental Workflow

The overall workflow from nicotinic acid to β-Nicotinamide Riboside highlights the central role of this compound as a reactive intermediate for the formation of the necessary nicotinoyl ester.

NAD+ Salvage Pathway

Once synthesized, Nicotinamide Riboside enters the NAD+ salvage pathway within the cell to be converted into NAD+. This metabolic pathway is a key target for interventions aimed at boosting cellular NAD+ levels.

Conclusion

This compound is a valuable and highly reactive chemical intermediate that plays a foundational role in the synthesis of NAD+ precursors. While not always directly used in the final glycosylation step due to its high reactivity, its ability to efficiently form nicotinoyl esters like ethyl nicotinate makes it a key upstream component in robust and high-yield synthetic routes to Nicotinamide Riboside. The detailed experimental protocols and understanding of the subsequent metabolic pathways provided in this guide offer researchers and drug development professionals a comprehensive overview of the chemical strategies available for producing these therapeutically promising molecules. The continued refinement of these synthetic methods will be crucial for the large-scale production and clinical investigation of NAD+ precursors.

References

- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 3. WO2019122084A1 - Process for the preparation of nicotinamide riboside chloride derivatives - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Structural Features of Nicotinoyl Chloride for Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a pivotal reagent in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its heightened reactivity makes it an efficient acylating agent for the introduction of the nicotinoyl moiety, a structural component of the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+). This guide delves into the core structural features of this compound that dictate its reactivity, providing a comprehensive overview for researchers leveraging this compound in the synthesis of novel therapeutics and bioactive molecules.

Core Structural Features Influencing Reactivity

The reactivity of this compound is primarily governed by the interplay of three key structural components: the carbonyl group, the chlorine atom, and the pyridine ring.

The Electrophilic Carbonyl Group

The carbon atom of the carbonyl group (C=O) is inherently electrophilic due to the significant electronegativity difference between carbon and oxygen. This results in a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbonyl carbon susceptible to nucleophilic attack. This electrophilicity is the cornerstone of this compound's function as an acylating agent.

The Chlorine Atom as a Good Leaving Group

The chlorine atom attached to the carbonyl carbon is an excellent leaving group. Its ability to stabilize a negative charge as a chloride ion (Cl⁻) facilitates the second step of the nucleophilic acyl substitution reaction, the elimination step, which reforms the carbonyl double bond.

The Influence of the Pyridine Ring

The pyridine ring exerts a significant electronic influence on the reactivity of the acyl chloride functionality. As an aromatic heterocycle containing an electronegative nitrogen atom, the pyridine ring acts as an electron-withdrawing group through the inductive effect. This effect is transmitted through the sigma bonds to the carbonyl carbon, further increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to its benzenoid counterpart, benzoyl chloride.

However, the nitrogen atom in the pyridine ring also possesses a lone pair of electrons and can participate in resonance. The overall electronic effect is a balance between this inductive withdrawal and potential resonance donation. For this compound (a 3-substituted pyridine), the electron-withdrawing inductive effect is the dominant factor influencing the reactivity of the acyl chloride group.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and reactivity of this compound and related compounds.

| Parameter | This compound (Representative Values) | Reference |

| Molecular Weight | 141.56 g/mol | [1] |

| Boiling Point | 110-115 °C @ 25 Torr | [2] |

| Melting Point | 188-194 °C (for hydrochloride salt) | [2] |

| C=O Stretching Frequency (IR) | ~1750-1790 cm⁻¹ | |

| ¹H NMR (ppm, CDCl₃) | δ 9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (t, 1H) | [3] |

| ¹³C NMR (ppm, CDCl₃) | δ 168, 154, 151, 137, 129, 124 | [4] |

Note: Spectroscopic data can vary based on the solvent and whether the compound is in its freebase or hydrochloride salt form.

Reaction Mechanisms and Logical Relationships

The reactivity of this compound is best understood through the mechanism of nucleophilic acyl substitution.

General Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of reactions involving this compound.

Caption: Factors influencing the reactivity of this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride from Nicotinic Acid

This protocol describes the synthesis of this compound hydrochloride using thionyl chloride.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform

-

Anhydrous benzene

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place 20 g of nicotinic acid.[5]

-

Carefully add 40 cc of thionyl chloride to the flask.[5]

-

Heat the mixture to reflux and maintain for 8 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

Wash the resulting solid residue, this compound hydrochloride, several times with anhydrous benzene.[5]

-

Filter the solid product and dry it under vacuum.

References

- 1. This compound | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound hydrochloride(20260-53-1) 1H NMR [m.chemicalbook.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

A Technical Guide to the Comparative Stability of Nicotinoyl Chloride Hydrochloride and its Free Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a pivotal building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of a variety of therapeutic agents. Its high reactivity, characteristic of acyl chlorides, makes it an excellent acylating agent. However, this reactivity also renders it susceptible to degradation, primarily through hydrolysis. To mitigate this instability, this compound is most commonly produced and supplied as its hydrochloride salt. This guide explores the chemical rationale behind the enhanced stability of the hydrochloride salt over the free base and provides detailed methodologies for evaluating their relative stabilities.

Chemical and Physical Properties

A comparative summary of the key properties of this compound and its hydrochloride salt is presented below. The free base is an oily liquid, while the hydrochloride salt is a crystalline solid, a physical difference that has significant implications for handling and stability.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 10400-19-8 | 20260-53-1 |

| Molecular Formula | C₆H₄ClNO | C₆H₅Cl₂NO |

| Molecular Weight | 141.56 g/mol | 178.02 g/mol |

| Appearance | Oily liquid | White to off-white crystalline powder[1] |

| Melting Point | 15-16 °C | 151-157 °C[2] |

| Boiling Point | 85 °C | Decomposes |

| Moisture Sensitivity | Highly sensitive; readily hydrolyzes. | Moisture sensitive, but more stable than the free base.[3] |

Synthesis and Stability

Synthesis

This compound is typically synthesized by treating nicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution. During this synthesis, the nitrogen atom of the pyridine ring can be protonated by the hydrogen chloride (HCl) gas generated in situ, leading to the formation of this compound hydrochloride.

The free base can be obtained, for instance, by reacting potassium nicotinate with oxalyl chloride in an anhydrous solvent, followed by distillation under reduced pressure. However, it is highly unstable in the presence of atmospheric moisture.

Stability Comparison

The enhanced stability of this compound hydrochloride can be attributed to the protonation of the pyridine nitrogen. In the free base form, the basic pyridine nitrogen can autocatalyze the hydrolysis of the acyl chloride group, especially in the presence of moisture. Upon exposure to air, the oily free base has been observed to rapidly solidify into nicotinic acid hydrochloride due to the combined effects of moisture and the basicity of the pyridine moiety.[3] The hydrochloride salt form prevents this decomposition pathway by deactivating the basic pyridine nitrogen through protonation.[3]

References

Understanding the Electrophilicity of Nicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a highly reactive electrophile and a pivotal building block in synthetic organic chemistry. Its pronounced electrophilicity is central to its utility in the synthesis of a wide array of pharmaceuticals and biologically active molecules, most notably as a precursor to nicotinamide adenine dinucleotide (NAD+) analogs. This technical guide provides an in-depth analysis of the electrophilic nature of this compound, detailing its synthesis, reactivity, and the underlying principles governing its chemical behavior. Experimental protocols for its synthesis and reactivity assessment are provided, alongside a discussion of its role in biochemical pathways.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, characterized by the electron-deficient nature of the carbonyl carbon. This inherent reactivity makes them powerful acylating agents. This compound, which incorporates the biologically significant pyridine ring, is of particular interest. The electrophilicity of its carbonyl carbon is influenced by both the inductive effect of the chlorine atom and the electronic properties of the pyridine ring. Understanding and quantifying this electrophilicity are crucial for its effective application in the synthesis of complex molecular architectures and for elucidating its potential roles in biological systems.

The Electrophilic Nature of the Carbonyl Group in this compound

The reactivity of this compound is dominated by the electrophilic character of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond and the inductive effect of the adjacent chlorine atom. Both oxygen and chlorine are highly electronegative, withdrawing electron density from the carbonyl carbon and creating a significant partial positive charge.[1][2] This makes the carbon atom a prime target for nucleophilic attack.

The pyridine ring also modulates the electrophilicity of the carbonyl carbon. The nitrogen atom in the pyridine ring is electron-withdrawing, which further enhances the partial positive charge on the carbonyl carbon, making this compound a highly reactive acylating agent.[3]

Theoretical Basis of Reactivity

The general mechanism for reactions involving this compound is nucleophilic acyl substitution. This process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of a new bond between the carbonyl carbon and the nucleophile.[1]

Quantitative Assessment of Electrophilicity

Direct quantitative kinetic data for the reactivity of this compound is not extensively available in the public literature. However, its electrophilicity can be understood and estimated through comparative studies with analogous compounds, such as substituted benzoyl chlorides.

Comparative Reactivity Data

Studies on the solvolysis of substituted benzoyl chlorides provide a framework for understanding how substituents on an aromatic ring influence the electrophilicity of the acyl chloride. The Hammett equation, which relates reaction rates to the electronic properties of substituents, is a valuable tool in these analyses. For the hydrolysis of benzoyl chlorides, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[4][5]

Given that the pyridine nitrogen in this compound acts as an electron-withdrawing group, it is expected to have a higher rate of hydrolysis and reaction with other nucleophiles compared to benzoyl chloride.

Table 1: Rate Constants for the Hydrolysis of Substituted Benzoyl Chlorides in 95% Ethanol at 25°C (Illustrative Data)

| Substituent | Rate Constant (k, min⁻¹) |

| H (Benzoyl Chloride) | 0.0852 |

| m-methoxy | 0.0340 |

| p-bromo | 0.0590 |

| p-iodo | 0.0617 |

| m-iodo | 0.1044 |

Data adapted from a study on the alcoholysis of substituted benzoyl chlorides, which also discusses hydrolysis.[6] The data illustrates the effect of substituents on reactivity.

Computational Chemistry Insights

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound is the reaction of nicotinic acid with thionyl chloride.[7]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride (2-3 equivalents).

-

Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

To the resulting residue, add anhydrous diethyl ether and reflux for 1 hour.

-

Cool the mixture and collect the precipitated this compound hydrochloride by filtration.

-

Wash the solid with anhydrous diethyl ether and dry under vacuum.

Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Comparative Kinetic Analysis

To quantitatively compare the electrophilicity of this compound with another acyl chloride (e.g., benzoyl chloride), a comparative kinetic study of their reaction with a nucleophile, such as an amine, can be performed.

Materials:

-

This compound hydrochloride

-

Benzoyl chloride

-

Aniline (or another primary amine)

-

Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) as solvent

-

Internal standard for analysis (e.g., a stable, non-reactive compound)

-

HPLC or NMR for analysis

Procedure:

-

Prepare stock solutions of known concentrations of this compound hydrochloride and benzoyl chloride in anhydrous DCM, each containing the internal standard.

-

Prepare a stock solution of aniline and triethylamine in anhydrous DCM.

-

In separate reaction vessels thermostated at a constant temperature (e.g., 25°C), initiate the reactions by adding the aniline/triethylamine solution to the acyl chloride solutions.

-

At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a large volume of a protic solvent).

-

Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the remaining acyl chloride and/or the formed amide product relative to the internal standard.

-

Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

-

Calculate the second-order rate constants for each reaction to provide a quantitative comparison of their electrophilicity.

Diagram: Experimental Workflow for Kinetic Analysis

Caption: Workflow for comparative kinetic analysis.

Role in Biochemical Pathways: Synthesis of NAD+ Precursors

The primary biological significance of this compound lies in its role as a synthetic precursor to NAD+ and its analogs, such as nicotinamide riboside (NR).[8] While this compound itself is too reactive to be a direct player in cellular signaling, its synthetic utility allows for the production of these vital molecules for research and therapeutic purposes. For instance, derivatives of this compound are used in the chemical synthesis of NR, a key intermediate in the NAD+ salvage pathway.

Diagram: Role of this compound in NAD+ Precursor Synthesis

Caption: Role in NAD+ precursor synthesis.

Conclusion

This compound is a highly electrophilic molecule of significant importance in organic synthesis. Its reactivity, driven by the electronic properties of the carbonyl group, the chlorine atom, and the pyridine ring, makes it an efficient acylating agent. While direct quantitative data on its electrophilicity is sparse, comparative studies and theoretical calculations provide a solid framework for understanding its behavior. Its primary biological relevance is as a key intermediate in the synthesis of NAD+ precursors, which are crucial for cellular metabolism and signaling research. The experimental protocols outlined in this guide provide a basis for the synthesis and further investigation of the reactivity of this versatile chemical entity.

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. web.viu.ca [web.viu.ca]

- 5. web.viu.ca [web.viu.ca]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. This compound | High-Purity Reagent for Research [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Emerging Therapeutic Potential of Nicotinoyl Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Nicotinoyl derivatives, compounds incorporating the nicotinic acid (niacin or vitamin B3) scaffold, are attracting significant interest in the field of drug discovery and development. This versatile chemical moiety, when integrated into various molecular frameworks, gives rise to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the burgeoning potential of nicotinoyl derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into key signaling pathways.

Anti-inflammatory Potential of Nicotinoyl Derivatives

Nicotinoyl derivatives have demonstrated significant promise as a new class of anti-inflammatory agents. A primary mechanism underlying this activity is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the production of pro-inflammatory prostaglandins, primarily through the upregulation of COX-2. Nicotinoyl derivatives have been shown to selectively inhibit COX-2, thereby reducing the synthesis of these inflammatory mediators. This selective inhibition is advantageous as it spares the COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa, potentially leading to a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]

Figure 1: Simplified COX-2 Inflammatory Pathway and the inhibitory action of Nicotinoyl Derivatives.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of various nicotinoyl derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key data from the literature.

| Compound | In Vitro Nitrite Inhibition (%) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) | Reference |

| 4d | 86.109 ± 0.51 | Not Reported | [1] |

| 4f | Not Reported | Most potent, comparable to reference drugs | [1] |

| 4g | Not Reported | Not Reported | [1] |

| 4h | Not Reported | Significant | [1] |

| 5b | Not Reported | Significant | [1] |

| Nicotinic Acid (500 mg/kg) | Not Applicable | Significant inhibition | [3] |

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| 10b | 0.52 | 10.73 | [4] |

| Celecoxib (Reference) | 0.78 | 9.51 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the widely used in vivo model for assessing the anti-inflammatory activity of novel compounds.

1. Animals:

-

Male Wistar rats (150-200 g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

They are acclimatized for at least one week before the experiment.

2. Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test nicotinoyl derivative compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Indomethacin, 10 mg/kg).

-

Plethysmometer.

3. Procedure:

-

Animals are divided into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).

-

The test compounds or reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Paw edema is induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

-

The paw volume is measured immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

4. Data Analysis:

-

Results are expressed as mean ± standard error of the mean (SEM).

-

Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

Anticancer Potential of Nicotinoyl Derivatives

Emerging evidence suggests that nicotinoyl derivatives possess potent anticancer properties, with some compounds exhibiting cytotoxicity against various cancer cell lines. A key target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Certain nicotinoyl derivatives have been designed to selectively inhibit VEGFR-2, thereby blocking these pro-angiogenic signals and impeding tumor growth.[5][6]

Figure 2: Simplified VEGFR-2 Signaling Pathway and the inhibitory action of Nicotinoyl Derivatives.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of nicotinoyl derivatives against various human cancer cell lines are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | HCT-15 (Colon) | 0.068 (VEGFR-2 inhibition) | [6] |

| 5c | PC-3 (Prostate) | Potent | [6] |

| 6c | K562 (Leukemia) | 24.99 | [7] |

| Doxorubicin (Reference) | HCT-15 (Colon) | Less potent than 5c | [6] |

| Sorafenib (Reference) | HCT-15 (Colon) | Less potent than 5c | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Materials:

-

Human cancer cell lines (e.g., HCT-15, PC-3, K562).

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Test nicotinoyl derivative compounds, dissolved in dimethyl sulfoxide (DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).

-

Solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide).

-

96-well microplates.

-

Microplate reader.

2. Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

-

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Potential of Nicotinoyl Derivatives

Nicotinoyl derivatives, particularly nicotinoyl hydrazones and their related structures, have emerged as a promising class of antimicrobial agents with activity against a range of bacterial and fungal pathogens.[8][9][10][11]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy of various nicotinoyl derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Nicotinoyl-glycyl-glycine-hydrazide (4) | B. subtilis | Not Reported | 29 | [8] |

| Hydrazinepyrazole derivative (7) | B. subtilis | Not Reported | 18 | [8] |

| Oxadiazole derivative (9) | B. subtilis | Not Reported | 19 | [8] |

| N3 | MRSA | 64 | Not Reported | [11] |

| N6 | MRSA | 128 | Not Reported | [11] |

| V-series compounds | E. coli | 0.19 - 0.37 | Not Reported | [10] |

| V-series compounds | S. dysenteriae | 0.17 - 0.37 | Not Reported | [10] |

| V-series compounds | S. aureus | 1.9 - 3.5 | Not Reported | [10] |

| V-series compounds | B. subtilis | 2.0 - 3.1 | Not Reported | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Test nicotinoyl derivative compounds, dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

2. Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the bacterial suspension to each well of the microplate.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Data Analysis:

-

The MIC values are reported in µg/mL or µM.

Synthesis of Nicotinoyl Derivatives: An Exemplary Workflow

The synthesis of nicotinoyl derivatives often involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of nicotinoyl hydrazones, a common and biologically active class of these compounds.

Figure 3: General synthetic workflow for the preparation of Nicotinoyl Hydrazones.

Pharmacokinetics and ADME Considerations

While extensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for a wide range of novel nicotinoyl derivatives are still emerging, preliminary studies on related compounds provide valuable insights. The pyridine ring, a core component of these derivatives, generally imparts favorable physicochemical properties that can influence their pharmacokinetic profiles. In silico ADME predictions for some nicotinoyl derivatives have suggested drug-likeness.[6] However, comprehensive in vivo pharmacokinetic studies are crucial for the progression of these compounds as viable drug candidates. Key parameters to be evaluated include bioavailability, plasma half-life, metabolic pathways, and excretion routes.

Nicotinoyl derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, coupled with the potential for favorable safety profiles, warrants further investigation. The ability to readily modify their chemical structures allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. This technical guide provides a foundational resource for researchers in this exciting field, offering a compilation of current knowledge and detailed methodologies to facilitate further discovery and development of this important class of compounds. Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives, conducting comprehensive preclinical and clinical studies, and optimizing their pharmacokinetic and toxicological profiles to unlock their full therapeutic potential.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nicotinamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nicotinamides through the reaction of nicotinoyl chloride with a variety of primary and secondary amines. This methodology is crucial for the development of new chemical entities in drug discovery, as the nicotinamide scaffold is a key component in numerous biologically active compounds.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives are integral to a wide range of pharmaceuticals and are actively researched for their potential in treating various diseases. The synthesis of nicotinamides is most commonly achieved through the nucleophilic acyl substitution reaction between this compound and an appropriate amine. This reaction is generally high-yielding and can be adapted for a diverse range of amine substrates, making it a versatile tool in medicinal chemistry.

This compound, the acyl chloride derivative of nicotinic acid, is a highly reactive intermediate that readily undergoes acylation with nucleophiles like amines. The reaction typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The choice of solvent and base can be optimized to suit the specific properties of the amine substrate and to maximize the yield of the desired nicotinamide product.

General Reaction Scheme

The fundamental reaction for the synthesis of nicotinamides from this compound and an amine is depicted below:

Figure 1: General reaction scheme for the synthesis of a nicotinamide from this compound and a primary amine.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of this compound and its subsequent reaction with various amines to form nicotinamides.

Protocol 1: Synthesis of this compound from Nicotinic Acid

This protocol describes the preparation of the key intermediate, this compound, from nicotinic acid using thionyl chloride.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is thoroughly dried.

-

To the three-necked round-bottom flask, add nicotinic acid (1 equivalent).

-

Add anhydrous THF to the flask to dissolve the nicotinic acid.

-

Slowly add thionyl chloride (4 equivalents) dropwise to the stirring solution using the dropping funnel over a period of 20 minutes.[3]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-8 hours), monitoring the reaction progress by TLC.[4][5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride and solvent under reduced pressure.

-

The resulting solid, this compound hydrochloride, can be washed with an anhydrous solvent like benzene and dried for use in the next step.[5]

Protocol 2: General Procedure for the Synthesis of Nicotinamides

This protocol outlines the general method for reacting this compound with a primary or secondary amine.

Materials:

-

This compound hydrochloride

-

Amine (primary or secondary)

-

Triethylamine (Et₃N) or pyridine (as a base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

In a round-bottom flask, dissolve the desired amine (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (e.g., triethylamine, 2 equivalents) to the solution.[5]

-

If this compound hydrochloride is used, it should be suspended in the solvent in a separate flask.

-

Slowly add the this compound suspension to the stirring amine solution. The reaction is often exothermic, and an ice bath can be used to control the temperature.[4]

-